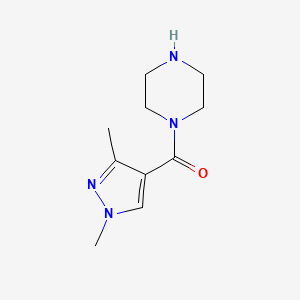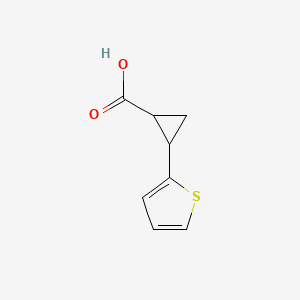
2-Thiophen-2-YL-cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophen-2-YL-cyclopropanecarboxylic acid is a chemical compound with the linear formula C8H8O2S . It has a molecular weight of 168.22 . The compound is an off-white solid .
Synthesis Analysis
The synthesis of a similar compound, N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, involves a two-step process. First, 2-(thiophen-2-yl)acetic acid is activated by converting it into 2-(thiophen-2-yl)acetyl chloride. Then, it reacts with 2-aminothiophene-3-carbonitrile in a N-acylation reaction .Molecular Structure Analysis
The InChI code for 2-Thiophen-2-YL-cyclopropanecarboxylic acid is 1S/C8H8O2S/c9-8(10)6-4-5(6)7-2-1-3-11-7/h1-3,5-6H,4H2,(H,9,10) . The compound’s structure is stabilized by C−H···N and N−H···N hydrogen bonds .Physical And Chemical Properties Analysis
2-Thiophen-2-YL-cyclopropanecarboxylic acid is an off-white solid .Aplicaciones Científicas De Investigación
Summary of the Application
The compound “2-Thiophen-2-YL-cyclopropanecarboxylic acid” has been identified as a lead compound for mPGES-1 inhibition . mPGES-1 (Microsomal prostaglandin E synthase-1) is a valuable macromolecular target in both cancer therapy and inflammation therapy .
Methods of Application or Experimental Procedures
The researchers used a virtual fragment screening approach of aromatic bromides, which are straightforwardly modifiable by the Suzuki-Miyaura reaction . They identified 3-phenylpropanoic acid and 2-(thiophen-2-yl)acetic acid to be suitable chemical platforms to develop tighter mPGES-1 inhibitors .
Results or Outcomes
Among the compounds tested, compounds 1c and 2c showed selective inhibitory activity against mPGES-1 in the low micromolar range in accordance with molecular modeling calculations . Moreover, these compounds exhibited interesting IC50 values on A549 cell lines compared to CAY10526, a reference compound . The most promising compound, 2c, induced the cycle arrest in the G0/G1 phase at 24 hours of exposure, whereas at 48 and 72 hours, it caused an increase of subG0/G1 fraction, suggesting an apoptosis/necrosis effect .
Propiedades
IUPAC Name |
2-thiophen-2-ylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-8(10)6-4-5(6)7-2-1-3-11-7/h1-3,5-6H,4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQRPGJTEUOBHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-yl)cyclopropanecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-Bromopyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2605357.png)
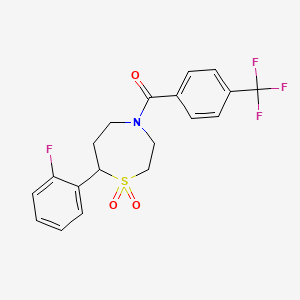
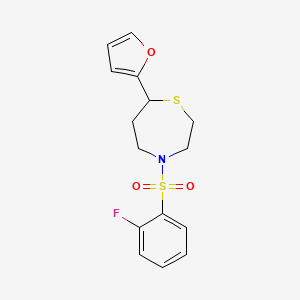
![3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2605361.png)
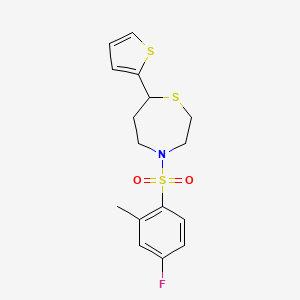
![N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide](/img/structure/B2605365.png)
![3-{7-cyano-1-oxa-8-azaspiro[5.5]undecane-8-carbonyl}-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2605366.png)
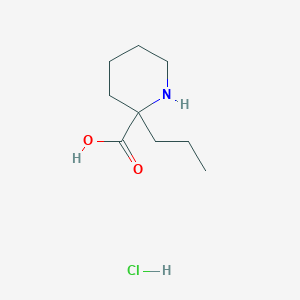
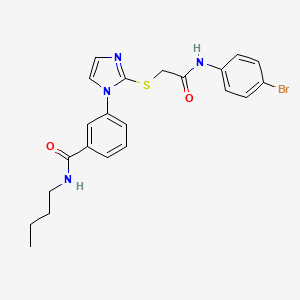
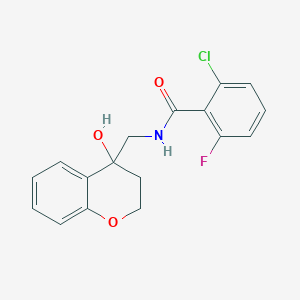
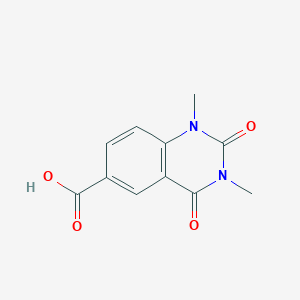
![N-[4-(acetylamino)phenyl]-6-[(phenylsulfonyl)amino]hexanamide](/img/structure/B2605377.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2605379.png)
